tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate
CAS No.:
Cat. No.: VC20517253
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl N-[(3R,4S)-3-(hydroxymethyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
| Standard InChI Key | APFRSUHBGMXPSZ-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNCC1CO |
Introduction
"tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate" is a chemical compound belonging to the carbamate family, characterized by its tert-butyl protecting group and a piperidine core functionalized with hydroxymethyl and carbamate groups. This compound is of interest in organic synthesis, medicinal chemistry, and as an intermediate in drug development.
Synthesis
The synthesis of tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate typically involves:
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Formation of Piperidine Core: Starting from precursors such as piperidine derivatives or amino alcohols.
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Introduction of Hydroxymethyl Group: Functionalization at position 3 using formaldehyde or similar reagents.
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Carbamate Formation: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions.
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of this compound:
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1H NMR: Signals corresponding to protons on the piperidine ring, hydroxymethyl group, and tert-butyl group.
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13C NMR: Peaks for carbons in the carbamate group, piperidine ring, and tert-butyl moiety.
Applications
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Pharmaceutical Intermediates:
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Used in the synthesis of bioactive molecules due to its functional versatility.
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Potential precursor for drugs targeting central nervous system disorders.
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Protecting Group Chemistry:
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The tert-butyl carbamate group is removable under acidic conditions, making it ideal for temporary protection of amines.
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Medicinal Chemistry Research:
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The compound's hydroxymethyl functionality allows further derivatization for drug discovery.
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Biological Relevance
Although specific biological data on this compound is limited, its structure suggests potential roles in:
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Modulating receptor activity due to the piperidine scaffold.
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Acting as a building block for enzyme inhibitors or receptor ligands.
Safety and Handling
| Parameter | Details |
|---|---|
| Toxicity | Limited data; handle with care |
| Storage Conditions | Store in a cool, dry place |
| Reactivity | Stable under standard conditions |
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